Cas no 898373-32-5 (3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide)

3-(5-Chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide is a specialized organic compound featuring a benzofuran core substituted with a carboxamide group and a 5-chloro-2-methoxybenzamido moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its chloro and methoxy substituents enhance electronic and steric characteristics, potentially improving binding affinity in target applications. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. It is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. High purity and stability under standard conditions further support its utility in synthetic and medicinal chemistry workflows.
3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide structure
898373-32-5 structure
Product Name:3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide
CAS No:898373-32-5
MF:C17H13ClN2O4
MW:344.749123334885
CID:5481973
Update Time:2025-10-29

3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofurancarboxamide, 3-[(5-chloro-2-methoxybenzoyl)amino]-
    • 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C17H13ClN2O4/c1-23-12-7-6-9(18)8-11(12)17(22)20-14-10-4-2-3-5-13(10)24-15(14)16(19)21/h2-8H,1H3,(H2,19,21)(H,20,22)
    • InChI Key: LGEXGPZJYHQCRP-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC(Cl)=CC=C2OC)=C1C(N)=O

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Additional information on 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide

Introduction to 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS No. 898373-32-5)

3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 898373-32-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzofuran family, a class of heterocyclic aromatic molecules known for their diverse biological activities and structural versatility. The presence of functional groups such as the amide and chloro-methoxy substituents in its structure contributes to its unique chemical properties and potential applications in drug discovery.

The molecular structure of 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide consists of a benzofuran core substituted with an amide group at the 3-position and a 5-chloro-2-methoxybenzoyl moiety at the 1-position. This arrangement creates a molecule with multiple sites for interaction with biological targets, making it a promising candidate for further investigation in medicinal chemistry. The chloro and methoxy groups are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological receptors.

In recent years, there has been growing interest in exploring the pharmacological potential of benzofuran derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have shown that benzofuran-based compounds can exhibit inhibitory effects on enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. The specific substitution pattern in 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide may confer unique pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The combination of the benzofuran core with the amide and chloro-methoxy functionalities suggests that it may interact with multiple biological pathways simultaneously. This multitarget engagement could be particularly advantageous in treating complex diseases that involve intricate molecular mechanisms. Researchers have been exploring such multifunctional compounds as they often exhibit higher efficacy and reduced side effects compared to single-target drugs.

Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates like 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide. Molecular docking studies have been instrumental in predicting how this compound might bind to various biological targets, including enzymes such as kinases and proteases, which are frequently implicated in disease pathways. These virtual screening approaches have helped researchers prioritize compounds for further experimental validation, saving significant time and resources in the drug discovery pipeline.

The synthesis of 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization strategies have been employed to build the benzofuran core and introduce the necessary substituents. The ability to synthesize this compound efficiently is crucial for conducting detailed pharmacological studies and optimizing its properties for therapeutic use.

Pharmacokinetic studies are essential for evaluating how 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide behaves within living systems. These studies assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). Understanding these aspects is critical for determining the compound's bioavailability, half-life, and potential side effects. Advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to gain insights into the metabolic pathways involving this compound, providing valuable data for optimizing its pharmacological profile.

The therapeutic potential of 3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide has not gone unnoticed by academic researchers and pharmaceutical companies alike. Several research groups have reported preliminary findings suggesting that this compound may exhibit inhibitory activity against specific targets relevant to diseases such as cancer and inflammation. For instance, studies have indicated that benzofuran derivatives can modulate signaling pathways involved in cell proliferation and survival. While these findings are still preliminary, they underscore the importance of continued investigation into this class of compounds.

In conclusion,3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide (CAS No. 898373-32-5) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features offer potential advantages in drug development, particularly as a multitarget engagement agent. With ongoing advancements in synthetic chemistry, computational biology, and pharmacological evaluation techniques,this compound holds promise for contributing to the discovery of novel therapeutic interventions across various disease areas.

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